N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

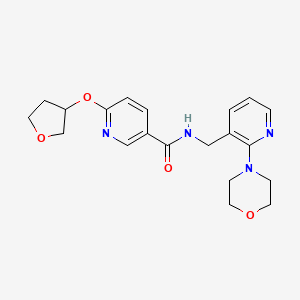

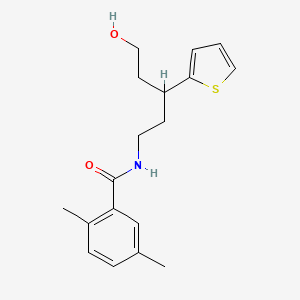

The compound “N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide” is a complex organic molecule. It likely contains a brominated phenol group, similar to 4-Bromo-3-methylphenol , and an indazole group, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-(4-bromo-3-methylphenyl) semicarbazones have been synthesized using microwave-assisted methods .Wissenschaftliche Forschungsanwendungen

Poly(ADP-Ribose) Polymerase (PARP) Inhibitors

One significant application involves the development of novel series of 2-phenyl-2H-indazole-7-carboxamides as PARP 1 and 2 inhibitors. These compounds, including similar structures to N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide, display antiproliferative activities against BRCA-1 and -2 deficient cancer cells, showing high selectivity over BRCA proficient cells. Optimization of this series led to compounds with improved enzyme and cellular activity, addressing metabolic concerns such as extrahepatic oxidation by CYP450 1A1 and 1A2, and resulted in the identification of candidates with excellent PARP 1 and 2 inhibition, good pharmacokinetic properties, and efficacy in xenograft models of BRCA-1 deficient cancer (Jones et al., 2009).

Antiproliferative Activity

Research on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides has yielded compounds with significant in vitro antiproliferative activity against a wide range of tumor cell lines derived from various cancer types. These studies have led to the identification of compounds that inhibit cell growth, showing effectiveness particularly against colon and melanoma cell lines. The mechanisms of action include causing a marked increase of cells in the G0-G1 phase and affecting the ratio between hypophosphorylated and total forms of the retinoblastoma protein (pRb), which plays a crucial role in controlling the cell cycle (Maggio et al., 2011).

Monoamine Oxidase B (MAO-B) Inhibitors

Indazole and indole carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). This finding is crucial for developing treatments for neurological disorders. The most potent derivatives demonstrated significant selectivity versus MAO-A, indicating their potential therapeutic value in conditions where MAO-B inhibition is beneficial (Tzvetkov et al., 2014).

CCR5 Antagonists

The synthesis of compounds like 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide has shown the potential of N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide analogs as orally active CCR5 antagonists. This application is particularly relevant in the context of treating diseases where the CCR5 receptor plays a critical role, such as HIV infection (Ikemoto et al., 2005).

Antifungal Activity

The synthesis and evaluation of novel compounds with antifungal activity against phytopathogenic fungi have been explored. Compounds structurally related to N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide showed higher antifungal activity than commercial fungicides, highlighting their potential as new antifungal agents (Du et al., 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide involves the reaction of 4-bromo-3-methylaniline with 1H-indazole-3-carboxylic acid chloride in the presence of a base to form the corresponding amide.", "Starting Materials": [ "4-bromo-3-methylaniline", "1H-indazole-3-carboxylic acid chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-bromo-3-methylaniline to a solution of 1H-indazole-3-carboxylic acid chloride in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization to obtain N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide as a solid." ] } | |

CAS-Nummer |

878237-26-4 |

Produktname |

N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide |

Molekularformel |

C15H12BrN3O |

Molekulargewicht |

330.185 |

IUPAC-Name |

N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C15H12BrN3O/c1-9-8-10(6-7-12(9)16)17-15(20)14-11-4-2-3-5-13(11)18-19-14/h2-8H,1H3,(H,17,20)(H,18,19) |

InChI-Schlüssel |

HEASCCWOFFVOSM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=NNC3=CC=CC=C32)Br |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2727091.png)

![Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester](/img/structure/B2727099.png)

![(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2727100.png)

![1-[4-(1,3-Thiazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727104.png)

![1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2727107.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2727110.png)